

Divinylphenylphosphine: A Technical Guide for Advanced Chemical Applications

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Compound of Interest

Compound Name: *Divinylphenylphosphine*

CAS No.: 26681-88-9

Cat. No.: B1596507

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Introduction: Unveiling a Versatile Chemical Synthon

Divinylphenylphosphine (DVPP) is an organophosphorus compound that has garnered significant interest within the research and development sectors of catalysis and materials science. Characterized by a central phosphorus atom bonded to a phenyl group and two reactive vinyl moieties, DVPP serves as a unique and powerful building block. Its dual functionality—the coordinating ability of the phosphine and the polymerizable nature of the vinyl groups—makes it a valuable ligand for transition-metal-catalyzed reactions and a versatile monomer for the creation of advanced polymers and functional materials.^[1]

This guide provides an in-depth exploration of **divinylphenylphosphine**, from its fundamental chemical properties and synthesis to its practical applications in cutting-edge research. The content herein is curated for researchers, chemists, and drug development professionals, offering not just procedural outlines but also the underlying scientific principles that govern its utility.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in experimental design. **Divinylphenylphosphine** is a colorless to pale yellow liquid known for its reactivity.[1] Key data for this compound are summarized in the table below.



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Synthesis of Divinylphenylphosphine

The primary and most effective method for synthesizing **divinylphenylphosphine** is through the reaction of a dihalophenylphosphine with a vinyl Grignard reagent. This classic organometallic approach allows for the direct formation of the phosphorus-carbon bonds with the vinyl groups.

Underlying Principles of the Grignard Synthesis

The synthesis hinges on the nucleophilic character of the vinyl Grignard reagent (e.g., vinylmagnesium bromide), which is prepared by reacting vinyl bromide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).[4] The resulting organomagnesium halide is highly reactive.

The core of the synthesis is the dropwise addition of dichlorophenylphosphine to a solution of the pre-formed vinylmagnesium bromide, typically at reduced temperatures to control the reaction's exothermicity. The nucleophilic vinyl group attacks the electrophilic phosphorus

center, displacing the chloride leaving groups in a stepwise manner. An excess of the Grignard reagent is used to ensure complete substitution.

General Experimental Protocol: Synthesis via Grignard Reagent

While a specific, peer-reviewed, step-by-step protocol for **divinylphenylphosphine** was not found in the literature search, the following is a generalized, authoritative procedure based on established organophosphorus synthesis methodologies.

Materials:

- Dichlorophenylphosphine (Cl_2PPh)
- Vinyl Bromide ($\text{CH}_2=\text{CHBr}$)
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous Ammonium Chloride (NH_4Cl) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Standard Schlenk line and glassware

Procedure:

- Preparation of Vinylmagnesium Bromide:
 - Under an inert atmosphere (Argon or Nitrogen), charge a dry three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with magnesium turnings.
 - Add a small volume of anhydrous THF to cover the magnesium.
 - Slowly add a solution of vinyl bromide in anhydrous THF via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

- After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the vinylmagnesium bromide reagent.
- Synthesis of **Divinylphenylphosphine**:
 - Cool the vinylmagnesium bromide solution to 0 °C in an ice bath.
 - Slowly add a solution of dichlorophenylphosphine in anhydrous THF to the Grignard reagent via a dropping funnel with vigorous stirring. Maintain the temperature at or below 0 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- Work-up and Purification:
 - Cool the reaction mixture back to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
 - Combine the organic layers and dry over anhydrous sodium sulfate.
 - Filter the solution and remove the solvent under reduced pressure.
 - The crude product is then purified by vacuum distillation to yield pure **divinylphenylphosphine**.



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Caption: Workflow for the synthesis of **Divinylphenylphosphine**.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized **divinylphenylphosphine**. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Note: Specific, experimentally-derived NMR data for **divinylphenylphosphine** was not available in the searched literature. The following represents expected chemical shifts and coupling patterns based on the known structure and general principles of NMR for organophosphorus compounds.

- ³¹P NMR: This is the most diagnostic technique. A single resonance is expected for the phosphorus atom. The chemical shift for trialkyl/aryl phosphines can vary, but a signal in the upfield region (negative ppm values) relative to the H₃PO₄ standard is anticipated.
- ¹H NMR: The spectrum will be complex. Resonances for the phenyl protons (ortho, meta, para) are expected in the aromatic region (~7.0-7.8 ppm). The vinyl protons will appear as a complex multiplet, likely in the range of 5.5-6.5 ppm, showing characteristic geminal, cis, and trans couplings to each other, as well as coupling to the phosphorus atom.
- ¹³C NMR: The phenyl carbons will show signals in the aromatic region (~128-140 ppm). The vinyl carbons will appear further upfield, with the carbon directly attached to phosphorus

showing a characteristic doublet due to one-bond C-P coupling.

Core Applications and Mechanistic Insights

The unique structure of **divinylphenylphosphine** provides two distinct avenues for its application: coordination to metal centers for catalysis and participation in polymerization reactions.

Ligand in Homogeneous Catalysis

Divinylphenylphosphine is an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These include:

- [Suzuki-Miyaura Coupling\[2\]](#)
- [Heck Reaction\[2\]](#)
- [Sonogashira Coupling\[2\]](#)
- [Buchwald-Hartwig Cross-Coupling\[2\]](#)
- [Stille Coupling\[2\]](#)
- [Negishi Coupling\[2\]](#)

Causality of Performance: The efficacy of phosphine ligands in these catalytic cycles stems from their ability to tune the electronic and steric properties of the metal center. The phosphorus atom acts as a strong σ -donor, which facilitates the crucial oxidative addition step (the initial reaction of the catalyst with the organic halide). The phenyl and vinyl groups provide steric bulk that promotes the final reductive elimination step, where the desired product is released from the catalyst. The vinyl groups can also participate in π -backbonding, further modulating the catalyst's reactivity.



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Caption: Generalized Suzuki-Miyaura catalytic cycle using DVPP as ligand L.

Monomer in Materials Science

The presence of two vinyl groups makes **divinylphenylphosphine** an excellent candidate for polymerization and material synthesis.^[1] The vinyl groups can undergo addition polymerization, often initiated by radical, anionic, or cationic methods.

Causality of Application: When used as a cross-linking agent, the two vinyl groups can react with growing polymer chains, forming a durable three-dimensional network. This is valuable for creating thermosets, hydrogels, and other materials with enhanced mechanical or thermal properties. Furthermore, incorporating the phosphine moiety directly into a polymer backbone imparts unique properties to the final material, such as metal-coordination sites, flame retardancy, or altered refractive indices.

Safety and Handling

As an organophosphorus compound, **divinylphenylphosphine** requires careful handling to minimize risk.

- **Air Sensitivity:** Phosphines are susceptible to oxidation in air. It is crucial to handle and store **divinylphenylphosphine** under an inert atmosphere (e.g., argon or nitrogen).

- **Toxicity:** Assume the compound is toxic upon inhalation, ingestion, and skin contact. A safety data sheet (SDS) for a similar compound, diphenylphosphine, indicates hazards such as flammability and skin/eye irritation.
- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood.[2]
- **Storage:** Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.

Conclusion

Divinylphenylphosphine stands out as a highly versatile and reactive molecule with significant potential in both synthetic chemistry and materials science. Its role as a ligand in facilitating a wide array of powerful cross-coupling reactions is well-established, providing chemists with a tool to construct complex molecular architectures. Simultaneously, its capacity to polymerize and cross-link opens avenues for the rational design of functional materials with tailored properties. A thorough understanding of its synthesis, handling requirements, and reactivity is the foundation for unlocking its full potential in innovative research and development endeavors.

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